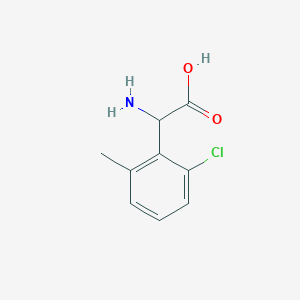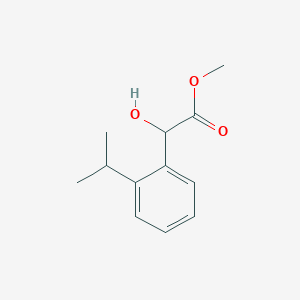
(r)-5-(1-Amino-2-hydroxyethyl)-2-methylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol is a chiral compound with significant importance in various scientific fields. This compound is characterized by the presence of an amino group, a hydroxyl group, and a methyl group attached to a phenol ring. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol typically involves the following steps:
Starting Material: The synthesis begins with a suitable phenol derivative.
Amination: Introduction of the amino group through a nucleophilic substitution reaction.
Hydroxylation: Introduction of the hydroxyl group using an oxidizing agent.
Methylation: Addition of the methyl group using a methylating agent.
Industrial Production Methods
Industrial production of ®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol often involves optimized reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation: Quinones.
Reduction: Amines, alcohols.
Substitution: Various substituted phenols.
Aplicaciones Científicas De Investigación
®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of ®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways and lead to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
- ®-3-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
- ®-4-(1-Amino-2-hydroxyethyl)phenol
- ®-2-(1-Amino-2-hydroxyethyl)benzoic acid
Uniqueness
®-5-(1-Amino-2-hydroxyethyl)-2-methylphenol is unique due to the specific positioning of its functional groups on the phenol ring. This unique arrangement allows it to participate in specific reactions and interactions that similar compounds may not be able to.
Propiedades
Fórmula molecular |
C9H13NO2 |
|---|---|
Peso molecular |
167.20 g/mol |
Nombre IUPAC |
5-[(1R)-1-amino-2-hydroxyethyl]-2-methylphenol |
InChI |
InChI=1S/C9H13NO2/c1-6-2-3-7(4-9(6)12)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m0/s1 |
Clave InChI |
ZGOOXMPUXRCYQU-QMMMGPOBSA-N |
SMILES isomérico |
CC1=C(C=C(C=C1)[C@H](CO)N)O |
SMILES canónico |
CC1=C(C=C(C=C1)C(CO)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-(Bicyclo[2.2.1]heptan-2-yl)ethanethioamide](/img/structure/B13608547.png)








